(2-methyl-1,3-benzoxazol-4-yl)boronic acid
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Overview
Description
(2-Methyl-1,3-benzoxazol-4-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a benzoxazole ring, which is further substituted with a methyl group at the 2-position. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-1,3-benzoxazol-4-yl)boronic acid typically involves the reaction of 2-methylbenzoxazole with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid or boronate ester . This reaction is known for its mild conditions and high functional group tolerance, making it an ideal choice for the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-1,3-benzoxazol-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts, along with bases like potassium carbonate, are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation and reduction reactions produce various boron-containing derivatives .
Scientific Research Applications
(2-Methyl-1,3-benzoxazol-4-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Mechanism of Action
The mechanism of action of (2-methyl-1,3-benzoxazol-4-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophilic groups. This property is particularly useful in molecular recognition and catalysis, where the boronic acid group can interact with specific molecular targets and facilitate various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
(2-Methyl-1,3-benzoxazol-6-yl)boronic acid: Similar structure but with the boronic acid group at the 6-position.
(2-Methylbenzo[d]oxazol-5-yl)boronic acid: Another isomer with the boronic acid group at the 5-position.
Uniqueness
(2-Methyl-1,3-benzoxazol-4-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The position of the boronic acid group can affect the compound’s ability to participate in cross-coupling reactions and its interactions with other molecules .
Properties
Molecular Formula |
C8H8BNO3 |
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Molecular Weight |
176.97 g/mol |
IUPAC Name |
(2-methyl-1,3-benzoxazol-4-yl)boronic acid |
InChI |
InChI=1S/C8H8BNO3/c1-5-10-8-6(9(11)12)3-2-4-7(8)13-5/h2-4,11-12H,1H3 |
InChI Key |
ZJVRFUWWBILDOK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=CC=C1)OC(=N2)C)(O)O |
Origin of Product |
United States |
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